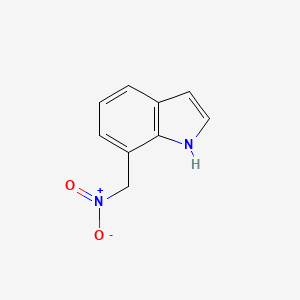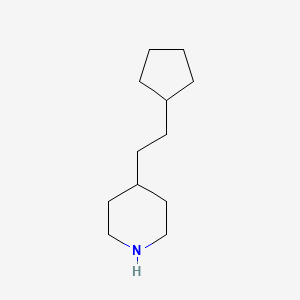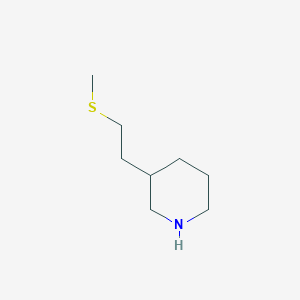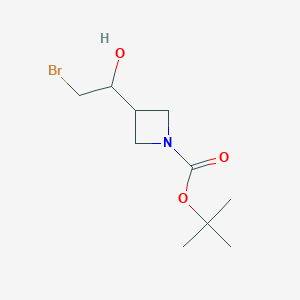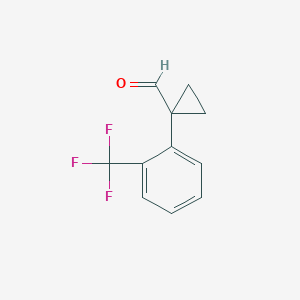
2-(2-(Methylthio)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Methylthio)ethyl)morpholine is an organic compound that features both a morpholine ring and a methylthioethyl group. This compound is of interest due to its unique chemical structure, which combines the properties of morpholine, a heterocyclic amine, with those of a thioether.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)ethyl)morpholine typically involves the reaction of morpholine with 2-chloroethyl methyl sulfide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in morpholine attacks the carbon atom in 2-chloroethyl methyl sulfide, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for cost-effectiveness, yield, and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(2-(Methylthio)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
2-(2-(Methylthio)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2-(2-(Methylthio)ethyl)morpholine depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The exact molecular targets and pathways involved would vary based on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
Morpholine: A simpler compound without the methylthioethyl group.
2-(2-(Methylthio)ethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-(2-(Methylthio)ethyl)morpholine is unique due to the presence of both a morpholine ring and a methylthioethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H15NOS |
|---|---|
分子量 |
161.27 g/mol |
IUPAC名 |
2-(2-methylsulfanylethyl)morpholine |
InChI |
InChI=1S/C7H15NOS/c1-10-5-2-7-6-8-3-4-9-7/h7-8H,2-6H2,1H3 |
InChIキー |
MKDYDVLGOJQNJQ-UHFFFAOYSA-N |
正規SMILES |
CSCCC1CNCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


